1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)thio]-
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Overview
Description
1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)thio]- is a compound belonging to the indole derivatives family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a 5-chloro substitution on the indole ring and a 4-methylphenylthio group, which contribute to its unique chemical properties and biological activities .
Preparation Methods
The synthesis of 1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)thio]- typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloroindole and 4-methylthiophenol.
Synthetic Route: The key steps include the formation of the indole ring, chlorination at the 5-position, and the introduction of the 4-methylphenylthio group. The carboxamide group is introduced through an amide coupling reaction.
Reaction Conditions: Common reagents used in these reactions include chlorinating agents like thionyl chloride, coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and bases like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and efficiency .
Chemical Reactions Analysis
1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)thio]- involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)thio]- can be compared with other indole derivatives:
Similar Compounds: Compounds like 5-fluoro-3-phenyl-1H-indole-2-carboxamide and 5-chloro-N-phenyl-1H-indole-2-carboxamide share structural similarities.
Uniqueness: The presence of the 4-methylphenylthio group in 1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)thio]- distinguishes it from other derivatives, contributing to its unique biological activities and potential therapeutic applications
Properties
CAS No. |
540740-75-8 |
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Molecular Formula |
C16H13ClN2OS |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
5-chloro-3-(4-methylphenyl)sulfanyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C16H13ClN2OS/c1-9-2-5-11(6-3-9)21-15-12-8-10(17)4-7-13(12)19-14(15)16(18)20/h2-8,19H,1H3,(H2,18,20) |
InChI Key |
POIPVJOOGQRPFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |
Origin of Product |
United States |
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